molecular formula C16H22N4O2S B2984687 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide CAS No. 896325-49-8

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide

Cat. No.: B2984687
CAS No.: 896325-49-8
M. Wt: 334.44
InChI Key: LQEJYKKNOKDHQZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a sulfanyl acetamide moiety. The structure includes a 7-methyl substituent on the triazinone ring and a di-isopropylamine group attached to the acetamide nitrogen. The di-isopropyl groups likely enhance lipophilicity, influencing membrane permeability and metabolic stability compared to aryl-substituted analogs .

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-10(2)20(11(3)4)14(21)9-23-15-17-13-7-6-12(5)8-19(13)16(22)18-15/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJYKKNOKDHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C(C)C)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure includes a pyrido-triazine core linked to a sulfanylacetamide moiety. This unique arrangement contributes to its diverse biological activities. The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of related pyrido[1,2-a][1,3,5]triazin compounds:

  • Mechanism of Action : Compounds in this class often inhibit bacterial growth by targeting essential enzymes such as topoisomerase IV. For instance, virtual screening has shown that certain derivatives can effectively bind to the active sites of these enzymes, disrupting bacterial DNA replication .
  • Case Studies : A study highlighted the efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing low toxicity to normal cells while effectively inhibiting bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored:

  • Research Findings : Compounds similar to 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide have shown promise in reducing inflammation markers in vitro. The sulfanyl group is hypothesized to play a crucial role in modulating inflammatory pathways .

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties:

  • Cell Cycle Arrest and Apoptosis : Studies indicate that related compounds can induce cell cycle arrest and apoptosis in various tumor cell lines. For example, N-cyclopentyl derivatives have demonstrated significant effects on cancer cell viability .

Data Table: Biological Activities of Related Compounds

Compound NameStructure HighlightsBiological ActivityReference
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamidePyrido-triazine core with sulfanyl groupAntimicrobial, Anti-inflammatory, AnticancerThis Article
Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetateBenzyl group attachedAntimicrobial against Gram-positive bacteria
N-cyclopentyl derivativeCyclopentyl substitutionInduces apoptosis in tumor cells

The biological activity of 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes such as topoisomerase IV disrupts bacterial DNA synthesis.
  • Cell Signaling Modulation : The compound may alter signaling pathways involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Triazinone vs. Pyrimidinone: The pyrido-triazinone core (target compound) has one additional nitrogen atom compared to pyrido-pyrimidinone (patent compound ), altering electron distribution and hydrogen-bonding capacity. This may influence binding interactions in biological targets.

Substituent Analysis

Acetamide Modifications

Compound Acetamide Substituent Physicochemical Implications
Target Compound N,N-di(propan-2-yl) Increased lipophilicity (higher logP) due to bulky alkyl groups; improved metabolic stability
2-(...sulfanyl)-N-(4-nitrophenyl)acetamide 4-nitrophenyl Electron-withdrawing nitro group reduces electron density; may decrease cell permeability
Patent Compound Pyrrolidine-propan-2-yl Rigid heterocyclic substituent enhances stereochemical specificity for target engagement

Impact on Bioactivity :

  • The di-isopropyl group (target) likely improves pharmacokinetic properties over the nitro-phenyl analog , which may exhibit higher reactivity but poorer absorption.

Comparison of Complexity :

  • The patent compound requires stereospecific synthesis of the pyrrolidine moiety, increasing synthetic difficulty compared to the target compound’s straightforward alkylation.

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